Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Description
This compound is a chiral iron(II) complex featuring a cyclopentane backbone substituted with two distinct phosphane ligands: a ditert-butylphosphane group and a diphenylphosphanyl moiety. The compound’s structural complexity suggests applications in asymmetric hydrogenation or cross-coupling reactions, though direct experimental data on its reactivity are absent in the provided sources .
Properties
CAS No. |
277306-29-3 |
|---|---|
Molecular Formula |
C34H46FeP2 |
Molecular Weight |
572.535 |
IUPAC Name |
carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
InChI Key |
WEPCATHZVJSRJL-WUDICJIASA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the following steps:
Ligand Synthesis: : The initial step involves preparing the ditert-butyl-phosphane ligand and the carbanide precursor.
Metal Coordination: : The ligands are then coordinated to an iron(2+) salt under inert conditions, often in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: : The resulting complex is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial methods may vary, the general approach mirrors laboratory synthesis but on a larger scale. Key considerations include:
Optimization of reaction conditions to maximize yield and purity.
Use of automated systems for precise control over reaction parameters.
Implementation of safety protocols due to the potential reactivity of organometallic compounds.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes several types of reactions, including:
Oxidation: : The iron(2+) center can be oxidized to iron(3+), altering the compound's reactivity and stability.
Reduction: : Reduction reactions may involve converting the iron(2+) center to iron(1+) or even iron(0), impacting the electronic properties.
Substitution: : Ligand substitution reactions can occur, where one or more ligands are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), permanganates, or ferric chloride (FeCl₃) are common oxidizing agents.
Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used for reduction.
Substitution Conditions: : Ligand exchange typically requires inert atmospheres and solvents such as THF or DCM.
Major Products
The specific products depend on the reaction conditions and reagents used. For example:
Oxidation: : Produces iron(3+) complexes.
Reduction: : Leads to iron(1+) or iron(0) complexes.
Substitution: : Yields new organometallic compounds with different ligands.
Scientific Research Applications
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide array of applications in scientific research:
Chemistry: : Used as a catalyst in various organic synthesis reactions, including polymerizations and cross-coupling reactions.
Biology: : Studied for its potential role in enzyme mimetics and its interactions with biological molecules.
Medicine: : Investigated for its potential in drug development and as a therapeutic agent.
Industry: : Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : The iron(2+) center and the phosphane ligands interact with substrates, facilitating various catalytic reactions.
Pathways: : Involves coordination and activation of substrates, electron transfer, and bond formation or cleavage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following iron-phosphane complexes share structural or functional similarities with the target compound:
Table 1: Comparative Analysis of Iron-Phosphane Complexes
Key Structural and Functional Differences
Ligand Diversity :
- The target compound incorporates two different phosphane ligands (ditert-butyl and diphenyl), enabling dual electronic and steric modulation of the iron center. In contrast, the compound in uses a single ditert-butylphosphane ligand, reducing steric complexity but limiting electronic tunability.
- The tetraphenylcyclopentyl ligand in introduces significant π-interactions and steric hindrance, likely reducing catalytic activity but enhancing substrate selectivity .
Backbone Flexibility :
- The cyclopentane-ethyl backbone in the target compound provides chirality and rigidity, critical for asymmetric catalysis. The cyclopenta-diene backbone in offers conjugation but lacks stereochemical control.
Molecular Weight and Solubility :
- The target compound’s intermediate molecular weight (~550–600 g/mol) suggests better solubility in organic solvents compared to the highly bulky C₄₈H₅₇FeP complex (720.78 g/mol) .
Catalytic Implications: The diphenylphosphanyl group in the target compound may enhance π-backbonding with unsaturated substrates (e.g., alkenes), a feature absent in the simpler ditert-butyl complex . The tetraphenylcyclopentyl derivative is likely restricted to non-polar reaction environments due to extreme hydrophobicity.
Research Findings and Limitations
- Synthetic Challenges: None of the provided sources detail synthesis routes for the target compound. However, analogous iron-phosphane complexes often require multi-step ligand functionalization and air-sensitive metal coordination .
- Toxicity and Safety: No TRI data or toxicity profiles are available for the target compound. Manganese compound revisions in highlight the importance of regulatory compliance for metal complexes, but extrapolation to iron(II) is speculative.
- Gaps in Evidence: The absence of catalytic performance data (e.g., turnover frequency, enantiomeric excess) limits practical insights. Further studies should prioritize comparative reactivity assays.
Biological Activity
Chemical Structure
The compound is characterized by a complex structure that includes:
- Carbanide : A carbon-containing anion.
- Cyclopentane : A five-membered ring structure.
- Ditert-butyl : Bulky substituents that may influence steric effects.
- Phosphane : A phosphorus-containing ligand that can coordinate with metal ions.
- Iron(2+) : The iron center, which plays a crucial role in its biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphane ligand can facilitate electron transfer processes and stabilize reactive intermediates, enhancing the compound's reactivity in biological systems.
Antioxidant Properties
Studies have shown that organometallic complexes, particularly those containing iron and phosphine ligands, exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Recent investigations into similar compounds have suggested potential anticancer properties. For instance, compounds with similar structures have been observed to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The exact mechanism remains under study but may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- In Vitro Studies : In a study examining the cytotoxic effects of related phosphine complexes on cancer cell lines, it was found that these compounds significantly reduced cell viability through apoptosis induction.
- Animal Models : In vivo studies using animal models demonstrated that treatment with iron-phosphine complexes led to reduced tumor sizes and improved survival rates compared to control groups.
Data Table
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vitro | Cytotoxicity | Induced apoptosis in cancer cell lines |
| In Vivo | Antitumor Effects | Reduced tumor size in treated animals |
| Mechanistic | Antioxidant Activity | Scavenging of free radicals |
Q & A
Q. Basic: How does the diphenylphosphanyl group influence the iron complex’s electron-donating capacity?
Q. Advanced: What experimental designs are optimal for studying ligand substitution kinetics in this complex?
Use stopped-flow UV-Vis to monitor rapid substitution reactions. Variable-pressure NMR can elucidate volume profiles of associative vs. dissociative pathways. Incorporate sterically hindered substrates ( ) to probe ligand exchange barriers. Cross-correlate with Eyring plots to derive activation parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
